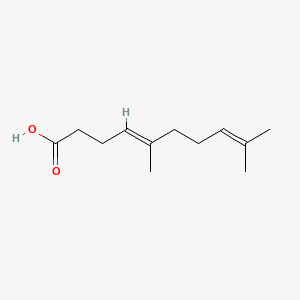

5,9-Dimethyl-4,8-decadienoic acid

Description

Structure

3D Structure

Properties

CAS No. |

5579-63-5 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

(4E)-5,9-dimethyldeca-4,8-dienoic acid |

InChI |

InChI=1S/C12H20O2/c1-10(2)6-4-7-11(3)8-5-9-12(13)14/h6,8H,4-5,7,9H2,1-3H3,(H,13,14)/b11-8+ |

InChI Key |

HPOYZGTYWKRTPU-DHZHZOJOSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CCC(=O)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=O)O)C)C |

Origin of Product |

United States |

Natural Occurrence and Biogeochemical Distribution of 5,9 Dimethyl 4,8 Decadienoic Acid

Identification in Flora: Exemplary Plant Species and Tissue Localization

This compound has been detected in several plant species, where it is often localized in specific tissues.

Occurrence in Elsholtzia blanda and Elsholtzia fruticosa

The genus Elsholtzia, belonging to the Lamiaceae family, comprises aromatic plants that have a history of use in traditional medicine and as culinary herbs. nih.gov Phytochemical studies of Elsholtzia blanda have led to the isolation of various compounds, including phenolics and flavonoids. researchgate.netjipb.net While specific studies detailing the isolation of 5,9-Dimethyl-4,8-decadienoic acid from Elsholtzia blanda and Elsholtzia fruticosa are not prevalent in the provided search results, the extensive phytochemical analysis of this genus suggests the presence of a diverse range of secondary metabolites.

Characterization in Fauna: Secretions and Metabolic Byproducts

In the animal kingdom, this compound has been identified in the context of insect physiology and metabolism.

Analysis in Insect Exocrine Secretions

Free fatty acids are integral components of insect biology, serving as precursors for pheromones, defensive chemicals, and territorial markers. nih.gov They play a role in communication, including sexual attraction and alarm signals. nih.gov While the provided information does not specifically name this compound as a component of a particular insect's exocrine secretions, the general role of fatty acids in this capacity is well-established.

Association with Fatty Acid Metabolism in Arthropod Systems

Lipid metabolism is a cornerstone of insect physiology, providing energy for critical activities such as flight and reproduction. scienceopen.com Fatty acids are fundamental to the structure of cell membranes and serve as energy reserves. nih.govscienceopen.com In arthropods, these lipids are crucial for development, particularly during the significant transformations that occur in holometabolous insects. nih.govscienceopen.com The diversity of fatty acids found in insects is considerable and can be influenced by factors like diet and climate. nih.gov

| Organism Type | Role of Fatty Acids | Specific Examples of Functions |

| Flora (Elsholtzia, Citrus) | Secondary Metabolites | Contribution to aroma, potential medicinal properties. nih.govbiotech-asia.org |

| Fauna (Insects) | Metabolic Precursors, Energy Storage, Structural Components | Pheromone production, defensive secretions, energy for flight and reproduction, cell membrane composition. nih.govscienceopen.com |

Microbial Bioproduction and Environmental Presence

The presence of a compound in the environment is intrinsically linked to its bioproduction by microorganisms. Although direct detection of this compound in microbial ecosystems is not extensively documented, the metabolic capabilities of various microbes, particularly yeasts and fungi, to produce structurally similar molecules provide a strong basis for inferring its potential microbial origins.

Yeasts are well-known for producing a diverse array of volatile organic compounds (VOCs), which contribute to the aromas and flavors of fermented foods and beverages. These "volatomes" are complex mixtures of esters, alcohols, fatty acids, and terpenes. While this compound itself is not a commonly reported component of yeast volatomes, yeasts possess the fundamental metabolic pathways that could potentially lead to its synthesis.

Yeast species, including the workhorse of industrial biotechnology, Saccharomyces cerevisiae, are capable of producing medium-chain fatty acids (MCFAs) with chain lengths from C6 to C12. nih.govoup.com Engineering efforts have successfully tailored yeast to enhance the production of specific fatty acid chain lengths. nih.gov Furthermore, yeasts are known to produce terpenoid compounds, which are synthesized from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov The structure of this compound, with its ten-carbon backbone and two methyl branches, is reminiscent of an irregular monoterpene.

The aldehyde precursor to the target acid, 5,9-Dimethyl-4,8-decadienal (also known as geraldehyde), is a known synthetic fragrance compound with citrus, floral, and aldehydic notes. scent.vnchemicalbook.com The biosynthesis of similar monoterpene aldehydes, such as geranial and neral (B7780846) (the two isomers of citral), is well-studied in plants and involves the oxidation of the corresponding alcohol, geraniol. researchgate.netresearchgate.net Geraniol itself can be synthesized by certain yeast species.

Table 1: Examples of Structurally Related Compounds and their Potential Microbial Precursors

| Compound | Structural Class | Potential Microbial Precursor(s) | Relevant Microbial Group(s) |

| Geranial | Monoterpene Aldehyde | Geraniol | Yeasts, Fungi |

| Neral | Monoterpene Aldehyde | Geraniol | Yeasts, Fungi |

| Citronellol | Monoterpenoid | Geraniol | Yeasts, Fungi |

| C12 Fatty Acids | Medium-Chain Fatty Acid | Acetyl-CoA, Malonyl-CoA | Yeasts |

This table is illustrative and based on known microbial metabolic capabilities for producing related compounds.

The biosynthesis of a molecule like this compound would likely involve a combination of fatty acid and terpenoid metabolic pathways.

The backbone of fatty acid synthesis in most microorganisms, including yeast, is the fatty acid synthase (FAS) system, which sequentially adds two-carbon units from malonyl-CoA to a growing acyl chain. oup.com While standard fatty acid synthesis produces straight-chain molecules, the introduction of branched-chain starters, often derived from amino acid catabolism, can lead to branched-chain fatty acids.

The irregular structure of this compound, however, more closely resembles that of irregular terpenoids. The biosynthesis of regular terpenes proceeds via the head-to-tail condensation of IPP and DMAPP. In contrast, irregular terpenes are formed through non-canonical condensations. Fungi are known to produce a vast array of terpenes, including sesquiterpenes and diterpenes, through complex cyclization reactions catalyzed by terpene synthases. nih.govnih.gov The enzymatic machinery for such rearrangements exists within the fungal kingdom and could potentially be adapted to produce a C12 structure like our target compound.

The formation of this compound could be hypothesized to occur through several potential pathways:

Modification of a C10 Terpenoid Precursor: A geranyl pyrophosphate (GPP) or a related C10 precursor could undergo a methylation event and subsequent chain extension.

Irregular Condensation of Isoprene (B109036) Units: An irregular head-to-middle or tail-to-tail condensation of isoprene units could form a C12 backbone, which is then oxidized to the corresponding carboxylic acid.

Modification of a C12 Fatty Acid: A synthesized C12 fatty acid could undergo desaturation and methylation, although this is a less common pathway for this type of structure.

Table 2: Key Enzyme Classes in the Biosynthesis of Fatty Acids and Terpenoids

| Enzyme Class | Function | Relevance to this compound Synthesis |

| Fatty Acid Synthase (FAS) | De novo synthesis of fatty acids | Production of the C12 backbone |

| Terpene Synthase (TPS) | Cyclization and rearrangement of isoprenoid precursors | Formation of the irregular dimethyl-branched structure |

| Methyltransferase | Addition of methyl groups | Introduction of the dimethyl substitutions |

| Desaturase | Introduction of double bonds | Formation of the dienoyl system |

| Aldehyde Dehydrogenase | Oxidation of aldehydes to carboxylic acids | Conversion of 5,9-Dimethyl-4,8-decadienal to the corresponding acid |

This table outlines the general functions of enzyme classes that would be implicated in the hypothetical biosynthesis of the target compound.

Biosynthetic Pathways and Mechanistic Elucidation of 5,9 Dimethyl 4,8 Decadienoic Acid

Proposed General Biosynthetic Routes for Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl groups on the carbon chain. Their biosynthesis typically diverges from that of straight-chain fatty acids at the initial priming step. In many bacteria, the synthesis of iso- and anteiso-series BCFAs begins with primers derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. researchgate.netnih.govfrontiersin.org

The general process involves two main routes for the generation of the necessary branched-chain α-keto acid primers:

Transamination of exogenous BCAAs: Bacteria can take up BCAAs from the environment and convert them into their corresponding α-keto acids through the action of branched-chain amino acid transferases (BCATs). frontiersin.org

De novo synthesis from carbohydrate metabolism: Intermediates from carbohydrate metabolism can be used to synthesize BCAAs, which are then converted to the α-keto acid primers. frontiersin.org

These α-keto acids are subsequently decarboxylated by a branched-chain α-keto acid decarboxylase (BCKA decarboxylase) to form branched short-chain acyl-CoA primers (e.g., isovaleryl-CoA, isobutyryl-CoA). nih.gov These primers are then elongated by the fatty acid synthase (FAS) system, which adds two-carbon units from malonyl-CoA in successive cycles, similar to straight-chain fatty acid synthesis. The enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) is a key determinant in initiating branched-chain fatty acid biosynthesis by selecting these branched-chain primers. asm.org

Stereochemical Specificity in Biocatalytic Synthesis

The biosynthesis of isoprenoids is a highly stereospecific process. The enzymes involved, particularly the prenyltransferases, control the geometry of the newly formed double bonds. GGDPS, for instance, typically produces all-trans (all-E) GGPP. nih.gov This enzymatic control ensures that specific isomers of a compound are produced. For the related aldehyde, 5,9-dimethyl-4,8-decadienal, the (4E)-isomer has been identified, highlighting the stereochemical precision of the underlying biosynthetic reactions. epa.gov The enzymes responsible for the oxidation and potential chain cleavage steps would also possess specific stereochemical preferences, ensuring the formation of a defined final product.

Genetic and Molecular Regulation of Biosynthetic Genes

The biosynthesis of isoprenoids and fatty acids is tightly regulated at the genetic and molecular levels to meet cellular demands while avoiding wasteful overproduction.

Transcriptional Regulation: The expression of genes encoding key biosynthetic enzymes is a major control point. In mammals, the sterol regulatory element-binding protein (SREBP) family of transcription factors plays a crucial role. SREBP-1c, for example, activates genes involved in fatty acid synthesis, while SREBP-2 primarily regulates cholesterol synthesis genes, which are part of the mevalonate (B85504) pathway. nih.gov

Feedback Inhibition: The pathways are often regulated by their own products. Farnesyl pyrophosphate (FPP), an intermediate in the mevalonate pathway, has been shown to regulate fatty acid synthesis independently of the SREBP pathway. nih.gov Similarly, high levels of certain fatty acids can inhibit key enzymes like acetyl-CoA carboxylase, the rate-limiting step in fatty acid synthesis. wikipedia.orgyoutube.com

Nutrient and Hormonal Signaling: Cellular energy status and hormonal signals significantly influence these pathways. Insulin, for example, activates acetyl-CoA carboxylase and promotes fatty acid synthesis, signaling a state of high energy. youtube.com Conversely, hormones like glucagon (B607659) and epinephrine (B1671497) have an inhibitory effect. youtube.com In human adipocytes, certain branched-chain fatty acids have been shown to alter the expression of genes involved in lipid synthesis and inflammation, such as FASN (fatty acid synthase) and SREBP1. nih.govnih.gov

Chemical Synthesis Methodologies and Derivatization Strategies for 5,9 Dimethyl 4,8 Decadienoic Acid

Total Synthesis Approaches from Defined Precursors

The construction of the 5,9-dimethyl-4,8-decadienoic acid backbone from simpler, well-defined starting materials is a fundamental challenge in its synthesis. Total synthesis approaches are designed to control the molecular architecture, including the specific geometry of the double bonds.

The biological and chemical properties of this compound are intrinsically linked to the stereochemistry of its C4=C5 and C8=C9 double bonds. Consequently, stereoselective synthesis is crucial for obtaining specific geometric isomers, such as the (4E)- and (4Z)-isomers. While specific literature detailing the stereoselective synthesis of this compound is not abundant, established methodologies for creating E and Z-alkenes are broadly applicable.

One common and powerful method for stereocontrolled alkene synthesis is the Wittig reaction and its variations. The choice of ylide and reaction conditions can strongly influence the geometry of the resulting double bond. For instance, unstabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides tend to produce E-alkenes. By carefully selecting the appropriate phosphonium (B103445) salt and base, chemists can direct the synthesis towards the desired (4E) or (4Z) isomer of a precursor aldehyde, which can then be further elaborated to the final carboxylic acid. The corresponding aldehyde, 5,9-dimethyl-4,8-decadienal, is a known compound that can serve as a key intermediate. chemicalbook.comnih.gov

The synthesis of dienoic acids can also be achieved through pathways that involve the coupling of dienes with active methylene (B1212753) compounds. These methods offer a convergent approach to building the carbon skeleton. For example, a strategy could involve the alkylation of an active methylene compound, such as a malonic ester derivative, with a suitable dienyl halide. The resulting intermediate can then be decarboxylated to yield the target acid structure.

Another potential route involves the use of organometallic reagents. The catalytic cross-cyclomagnesiation of terminal 1,2-dienes with Grignard reagents in the presence of a titanocene (B72419) dichloride (Cp2TiCl2) catalyst has been shown to be an effective method for synthesizing 1Z,5Z-diene systems. researchgate.net This methodology could potentially be adapted for the synthesis of the (4Z,8Z)-isomer of this compound by choosing appropriate starting materials.

Functionalization and Modification of the this compound Scaffold

Once the basic scaffold of this compound is obtained, its chemical properties can be fine-tuned through various functionalization and modification reactions. These transformations can alter the molecule's polarity, reactivity, and biological activity.

The carboxylic acid group of this compound is a prime site for modification, with esterification being one of the most common transformations. The conversion of the carboxylic acid to an ester can protect the acid functionality, increase its lipophilicity, and modulate its biological properties.

Standard esterification methods, such as the Fischer-Speier esterification (reaction with an alcohol in the presence of a strong acid catalyst), can be employed. For instance, reacting this compound with methanol (B129727) or isopropanol (B130326) would yield the corresponding methyl or isopropyl esters. The existence of various ester derivatives, such as the ethyl ester of 2-acetyl-5,9-dimethyl-4,8-decadienoic acid, highlights the feasibility of such modifications. lookchem.comchem960.comparchem.com The methyl ester of the related 2-acetyl-5,9-dimethyl-4,8-decadienoic acid has also been documented.

The double bonds within the this compound structure offer further opportunities for derivatization. Epoxidation, the conversion of an alkene to an epoxide, is a valuable transformation that introduces a reactive three-membered ring. This can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxides can serve as versatile intermediates for further reactions, such as ring-opening with various nucleophiles to introduce new functional groups.

Other potential derivatization strategies include hydrogenation to saturate the double bonds, or dihydroxylation to form diols. These modifications can significantly alter the shape and polarity of the molecule, leading to a diverse library of related compounds.

Biotransformation and Chemoenzymatic Synthesis Research

The fields of biotransformation and chemoenzymatic synthesis offer promising and environmentally benign alternatives to traditional chemical synthesis. These approaches utilize enzymes or whole microorganisms to catalyze specific chemical reactions with high selectivity and efficiency.

While specific research on the biotransformation or chemoenzymatic synthesis of this compound is not extensively reported in the provided search results, the principles of these fields are highly relevant. For example, lipases are commonly used for the stereoselective esterification or hydrolysis of fatty acids and their esters. It is conceivable that a lipase (B570770) could be employed to resolve a racemic mixture of this compound or to catalyze its esterification with high enantioselectivity.

Furthermore, enzymes involved in fatty acid metabolism, such as desaturases or hydratases, could potentially be engineered or screened for their ability to synthesize or modify the this compound scaffold. Such chemoenzymatic routes could provide access to specific isomers or derivatives that are difficult to obtain through purely chemical methods.

Scalability and Efficiency of Synthetic Routes for Academic Applications

The synthesis of this compound in an academic setting prioritizes methodologies that are not only efficient in terms of yield and purity but are also practical and scalable for laboratory purposes. The primary and most direct route to this unsaturated carboxylic acid involves the oxidation of its corresponding aldehyde, 5,9-dimethyl-4,8-decadienal. This precursor is commercially available, making its conversion a key focus for accessible synthesis. Several oxidation methods are viable, with the Pinnick oxidation standing out as a particularly advantageous choice for academic research due to its mild conditions and high selectivity.

One of the most effective and widely used methods for the oxidation of α,β-unsaturated aldehydes, such as 5,9-dimethyl-4,8-decadienal, is the Pinnick oxidation . This reaction employs sodium chlorite (B76162) (NaClO₂) as the oxidant under mildly acidic conditions. wikipedia.orgwenxuecity.comwordpress.com A key advantage of the Pinnick oxidation is its high chemoselectivity; it readily oxidizes the aldehyde group without affecting the double bonds present in the molecule, a crucial requirement for the synthesis of this compound. wikipedia.orgpsiberg.com

The reaction is typically carried out in a buffered solution to maintain a slightly acidic pH, which is optimal for the formation of the active oxidant, chlorous acid (HClO₂). wikipedia.orgwenxuecity.com A common buffer system is a mixture of sodium dihydrogen phosphate (B84403) (NaH₂PO₄). To prevent side reactions from the reactive byproduct, hypochlorous acid (HOCl), a scavenger such as 2-methyl-2-butene (B146552) is often added to the reaction mixture. wenxuecity.compsiberg.com The Pinnick oxidation is known for its operational simplicity, tolerance of a wide range of functional groups, and the use of relatively inexpensive and stable reagents, making it highly suitable for academic laboratories. wikipedia.orgwenxuecity.com The reaction generally proceeds with high yields, often exceeding 80-90%, and the purification of the resulting carboxylic acid is typically straightforward.

For academic applications, the scalability of the Pinnick oxidation is favorable for producing gram-scale quantities of this compound. The reagents are readily available and affordable, and the reaction does not require specialized equipment. The efficiency of this method is underscored by its high yields and the preservation of the sensitive diene system within the target molecule.

An alternative, though less common for this specific transformation in a modern academic context, is the Jones oxidation . This method utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone. libretexts.orgorganic-chemistry.orgwikipedia.org The Jones reagent is a powerful oxidizing agent capable of converting primary alcohols and aldehydes to carboxylic acids. organic-chemistry.orgwikipedia.orgnumberanalytics.com

While the Jones oxidation is a robust and often high-yielding reaction, its application for the synthesis of this compound in an academic setting has notable drawbacks. wikipedia.orgalfa-chemistry.com The primary concern is the use of carcinogenic hexavalent chromium compounds, which pose significant health and environmental risks. wikipedia.org The strongly acidic and oxidizing conditions of the Jones reagent can also lead to side reactions, potentially affecting the double bonds in the substrate, although it is generally selective for the aldehyde oxidation. organic-chemistry.org The workup procedure to remove chromium byproducts can be more complex than that of the Pinnick oxidation. Given the availability of milder and more selective methods like the Pinnick oxidation, the Jones oxidation is generally avoided for substrates containing sensitive functional groups when a cleaner and safer alternative exists.

Analytical and Spectroscopic Characterization Methodologies in 5,9 Dimethyl 4,8 Decadienoic Acid Research

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the separation of 5,9-Dimethyl-4,8-decadienoic acid from complex mixtures, such as natural product extracts or synthetic reaction products. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte and the specific goals of the analysis, whether for quantification or for obtaining pure samples for further characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, direct analysis by GC-MS is possible, though derivatization to a more volatile ester form, such as the methyl or ethyl ester, is common practice to improve chromatographic peak shape and thermal stability. googleapis.com The gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. As each component elutes from the column, it enters the mass spectrometer, which provides information about its mass-to-charge ratio, enabling identification based on the fragmentation pattern.

While specific mass spectral data for this compound is not extensively published, the analysis of the structurally related aldehyde, (4E)-5,9-dimethyl-4,8-decadienal, by GC-MS provides insight into the expected fragmentation patterns. nih.gov The mass spectrum of this related compound shows characteristic fragmentation that can be correlated to its structure, a principle that would similarly apply to the acid or its ester derivative.

General methods for the GC analysis of terpenoids often involve the use of a nonpolar or medium-polarity capillary column, which separates compounds based on their boiling points and interaction with the stationary phase. nih.gov The resulting chromatogram would indicate the purity of the sample, while the mass spectrum for the peak corresponding to this compound (or its derivative) would serve as a key identifier.

High-Performance Liquid Chromatography (HPLC) for Compound Isolation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purification and isolation of individual compounds from a mixture in a liquid mobile phase. This method is particularly well-suited for less volatile or thermally labile compounds like carboxylic acids. nih.gov Preparative HPLC, which utilizes larger columns and higher flow rates than analytical HPLC, can be employed to obtain significant quantities of pure this compound for further studies. youtube.com

The isolation of terpenoid acids by HPLC typically involves reversed-phase chromatography, where a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with an acid modifier like acetic or formic acid to ensure the carboxylic acid is in its protonated form. frontiersin.org The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. researchgate.net

Furthermore, chiral HPLC can be utilized to separate the enantiomers of this compound if it is present as a racemic mixture. This specialized form of HPLC uses a chiral stationary phase to differentially interact with the enantiomers, allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation of organic molecules, including this compound. Through various NMR experiments, it is possible to determine the carbon skeleton, the location of functional groups, and the stereochemistry of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the methyl, methylene (B1212753), and olefinic protons. The chemical shifts (δ) of these protons are indicative of their electronic environment, and the splitting patterns (multiplicity) reveal the number of adjacent protons.

For the (4Z)-isomer, the ¹H NMR spectrum in deuterochloroform (CDCl₃) shows characteristic multiplets for the olefinic protons around δ 5.16–5.08 ppm. nih.gov The methylene protons adjacent to the carboxylic acid and the double bonds appear as multiplets in the range of δ 2.43–2.04 ppm. nih.gov The methyl groups attached to the double bonds give rise to singlets, with the vinylic methyls appearing around δ 1.70 and 1.62 ppm. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon indicates its type (e.g., carbonyl, olefinic, aliphatic).

In the ¹³C NMR spectrum of the (4Z)-isomer, the carbonyl carbon of the carboxylic acid resonates at approximately δ 179.7 ppm. nih.gov The olefinic carbons appear in the region of δ 123.0–137.3 ppm. nih.gov The aliphatic carbons, including the methylene and methyl groups, are observed at higher field, typically between δ 17.9 and 34.6 ppm. nih.gov The data for both the (4Z) and (4E) isomers are presented in the table below for comparison.

| Carbon No. | ¹³C NMR Chemical Shift (ppm) - (4Z)-isomer nih.gov |

| 1 | 179.7 |

| 2 | 34.6 |

| 3 | 23.3 |

| 4 | 123.0 |

| 5 | 137.3 |

| 6 | 32.1 |

| 7 | 26.7 |

| 8 | 124.3 |

| 9 | 132.0 |

| 10 | 25.9 |

| 11 (on C5) | 23.6 |

| 12 (on C9) | 17.9 |

Note: Specific ¹³C NMR data for the (4E)-isomer is stated to be consistent with literature but not explicitly detailed in the cited source. nih.gov

Advanced NMR Techniques (e.g., COSY, HMBC, NOESY)

While one-dimensional ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are often necessary for the unambiguous assignment of all signals and the complete confirmation of the structure, especially for complex molecules.

Correlation Spectroscopy (COSY): A COSY experiment reveals proton-proton couplings within a molecule. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to trace the connectivity of the aliphatic chain, for instance, showing correlations between the protons on C-2 and C-3, and between the methylene protons at C-6 and C-7.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for connecting different parts of a molecule. For example, HMBC would show a correlation between the protons of the methyl group at C-5 and the carbon atoms C-4 and C-6, as well as C-5 itself. Similarly, correlations between the olefinic protons and nearby carbons would confirm the positions of the double bonds.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry, such as the geometry of the double bonds. For this compound, a NOESY experiment could differentiate between the (E) and (Z) isomers by observing the spatial proximity between the vinylic proton and the adjacent methyl or methylene groups across the double bond.

Although specific 2D NMR studies on this compound are not widely reported, the application of these techniques to other terpenoids demonstrates their utility in confirming the carbon skeleton and stereochemical details of such molecules.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry stands as a cornerstone technique in the analysis of this compound, providing crucial information about its molecular weight and structural features through the study of its fragmentation patterns. When subjected to mass spectrometric analysis, the molecule's behavior can be predicted based on the established principles of fragmentation for unsaturated carboxylic acids and terpenoid structures.

The molecular formula of this compound is C12H20O2, which corresponds to a monoisotopic mass of 196.1463 g/mol . In a typical mass spectrum, the molecular ion peak (M+) would be expected at this m/z value. However, depending on the ionization technique used, such as electrospray ionization (ESI), the protonated molecule [M+H]+ at m/z 197.1536 or the deprotonated molecule [M-H]- at m/z 195.1390 might be observed as the most prominent ion in the high mass region.

The fragmentation of this compound under electron ionization (EI) would likely proceed through characteristic pathways for unsaturated carboxylic acids. Key fragmentation events would include:

Loss of a water molecule ([M-H2O]+): This is a common fragmentation for carboxylic acids, resulting in a peak at m/z 178.

Decarboxylation ([M-COOH]+): The loss of the carboxyl group as a radical is another characteristic fragmentation, leading to a fragment ion at m/z 151.

McLafferty rearrangement: This rearrangement is possible due to the presence of the carbonyl group and abstractable gamma-hydrogens, which could lead to the formation of a neutral enol and a charged alkene.

Cleavage of the carbon chain: The unsaturated nature of the molecule, with double bonds at the 4 and 8 positions, would influence the fragmentation pattern, leading to the formation of various resonance-stabilized carbocations. Cleavage at the allylic positions is particularly favored.

A detailed analysis of the relative abundances of these fragment ions allows for the precise determination of the compound's structure and the location of the double bonds and methyl groups.

Table 1: Predicted Mass Spectrometric Data for this compound

| Property | Predicted Value |

| Molecular Formula | C12H20O2 |

| Monoisotopic Mass | 196.1463 g/mol |

| [M+H]+ | 197.1536 m/z |

| [M-H]- | 195.1390 m/z |

| Key Fragment Ions (EI) | m/z 178 ([M-H2O]+), 151 ([M-COOH]+), various alkyl and alkenyl fragments |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in this compound. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of a carboxylic acid and carbon-carbon double bonds.

The most prominent and diagnostic feature in the IR spectrum of a carboxylic acid is the very broad absorption band corresponding to the O-H stretching vibration of the carboxyl group. This band typically appears in the region of 3300-2500 cm-1 . The significant broadening is a result of intermolecular hydrogen bonding between the carboxylic acid molecules, which form dimers in the condensed phase.

Another key absorption is the C=O (carbonyl) stretching vibration of the carboxylic acid group. For an α,β-unsaturated carboxylic acid like this compound (due to the double bond at the 4-position), this peak is expected to appear in the range of 1710-1680 cm-1 . The conjugation of the carbonyl group with the C=C double bond slightly lowers the frequency compared to a saturated carboxylic acid.

The presence of the carbon-carbon double bonds (C=C) within the decadiene chain will give rise to a C=C stretching vibration , which is typically observed in the region of 1680-1640 cm-1 . This peak might sometimes be weak and can overlap with other absorptions.

Furthermore, the C-O stretching vibration of the carboxylic acid would be visible in the fingerprint region, typically around 1320-1210 cm-1 . The spectrum would also contain bands corresponding to C-H stretching vibrations of the methyl and methylene groups just below 3000 cm-1, and C-H bending vibrations at lower wavenumbers.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm-1) |

| Carboxylic Acid (O-H) | Stretch, H-bonded | 3300 - 2500 (very broad) |

| Carboxylic Acid (C=O) | Stretch, conjugated | 1710 - 1680 (strong) |

| Alkene (C=C) | Stretch | 1680 - 1640 (variable) |

| Carboxylic Acid (C-O) | Stretch | 1320 - 1210 (strong) |

| Alkyl (C-H) | Stretch | 2960 - 2850 (strong) |

Chiroptical Methods for Stereochemical Assignment

The stereochemistry of this compound is a critical aspect of its chemical identity, as the presence of a chiral center at the C5 position gives rise to two possible enantiomers, (5R)- and (5S)-5,9-Dimethyl-4,8-decadienoic acid. Furthermore, the double bond at the C4 position can exist as either the (E) or (Z) isomer, and the double bond at the C8 position also introduces the possibility of (E) and (Z) isomerism. Chiroptical methods are essential for the determination of the absolute configuration of the chiral center and the geometry of the double bonds.

Optical Rotation is a fundamental chiroptical property that measures the rotation of plane-polarized light by a chiral compound. A non-racemic sample of this compound would exhibit a specific rotation ([α]D), with the sign (+ or -) indicating the direction of rotation (dextrorotatory or levorotatory). While the magnitude and sign of the optical rotation are specific to a particular enantiomer under defined conditions (concentration, solvent, temperature, and wavelength), it does not directly provide the absolute configuration without comparison to a known standard or theoretical calculations.

Circular Dichroism (CD) spectroscopy is a more powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The CD spectrum provides information about the spatial arrangement of atoms around the chromophores in the molecule. For this compound, the n → π* electronic transition of the carbonyl group in the carboxylic acid function, which is a chromophore, would give rise to a Cotton effect in the CD spectrum. The sign and intensity of this Cotton effect are directly related to the stereochemistry of the adjacent chiral center at C5. By applying empirical rules, such as the octant rule for chiral ketones and related compounds, or by comparing the experimental CD spectrum with theoretically calculated spectra for the possible enantiomers, the absolute configuration (R or S) at C5 can be unambiguously assigned.

Table 3: Chiroptical and Stereochemical Properties of this compound

| Property | Method of Determination | Significance |

| Chirality | Presence of a stereocenter at C5 | Leads to the existence of (R) and (S) enantiomers. |

| Optical Rotation ([α]D) | Polarimetry | Indicates enantiomeric excess and direction of rotation. |

| Absolute Configuration | Circular Dichroism (CD) Spectroscopy, comparison with standards or theoretical calculations | Determines the specific (R) or (S) configuration of the chiral center. |

| Geometric Isomerism | Nuclear Magnetic Resonance (NMR) Spectroscopy | Determines the (E) or (Z) configuration of the C4=C5 and C8=C9 double bonds. |

Biological and Ecological Roles: Mechanistic and Systems Level Research on 5,9 Dimethyl 4,8 Decadienoic Acid

Investigations into Enzymatic Interactions and Metabolic Regulation

The metabolic fate and enzymatic interactions of 5,9-Dimethyl-4,8-decadienoic acid are central to understanding its biological activity. Research in this area is exploring its potential to modulate key metabolic enzymes and its integration into fatty acid metabolic pathways.

Studies on Geranylgeranyl Diphosphate (B83284) Synthase (GGDPS) Inhibition Mechanisms

While direct studies on the inhibition of Geranylgeranyl Diphosphate Synthase (GGDPS) by this compound are not yet available, the structural characteristics of this terpenoid acid suggest a potential for such interactions. GGDPS is a critical enzyme in the mevalonate (B85504) pathway, responsible for synthesizing geranylgeranyl diphosphate (GGPP), a precursor for a wide array of vital molecules, including cholesterol, steroid hormones, and prenylated proteins.

Inhibitors of GGDPS are of significant interest for their therapeutic potential. The enzyme functions by binding the substrate farnesyl diphosphate (FPP) and isopentenyl pyrophosphate (IPP) in a hydrophobic tunnel. The structure of this compound, with its acyclic terpenoid backbone, bears a resemblance to the substrates and products of GGDPS. This structural similarity raises the possibility that it could act as a competitive or allosteric inhibitor, occupying the active site or a regulatory site on the enzyme and thereby disrupting its function.

Further research, including in vitro enzyme assays and computational docking studies, is necessary to definitively determine if and how this compound interacts with GGDPS and to elucidate the specific mechanisms of any inhibitory action.

Role in Fatty Acid Metabolic Cycles

The integration of terpenoid acids into fatty acid metabolic cycles is an area of active investigation. While specific studies on this compound are limited, the metabolism of a related compound, geranylgeranoic acid (GGA), provides valuable insights. nih.govpreprints.orgnih.govbiorxiv.orgresearchgate.net

GGA, an acyclic diterpenoid, is known to be biosynthesized in mammals from mevalonic acid via GGPP. biorxiv.orgresearchgate.net Its metabolism involves oxidation steps, and it has been shown to influence cellular processes by acting as a ligand for nuclear receptors. preprints.org Given the structural similarities, it is plausible that this compound could undergo similar metabolic transformations.

The potential metabolic pathways for this compound could involve:

Beta-oxidation: The carboxylic acid moiety could allow the molecule to enter the beta-oxidation pathway, leading to its degradation and the production of acetyl-CoA.

Cytochrome P450-mediated oxidation: Hydroxylation and other oxidative modifications could occur along the carbon chain, leading to the formation of various metabolites with distinct biological activities.

Conjugation: The acid could be conjugated with other molecules, such as amino acids or glucuronic acid, to facilitate its excretion.

Understanding the precise metabolic fate of this compound will be crucial for a complete picture of its biological roles.

Exploration of Inter-species Chemical Communication (Semiochemistry)

Semiochemicals are chemical signals that mediate interactions between organisms. The volatile nature and distinct chemical structure of this compound and its derivatives make them prime candidates for involvement in such chemical dialogues.

Potential as a Semiochemical or Precursor to Semiochemicals

There is growing evidence that C12 terpenoid compounds, structurally related to this compound, function as semiochemicals in the insect world. The corresponding aldehyde, 5,9-dimethyl-4,8-decadienal, has been identified as a component of perfumes and is noted for its floral and citrusy scent. google.comscent.vnnih.govthegoodscentscompany.comthegoodscentscompany.com Such volatile organic compounds are often employed by organisms for communication.

A related compound, 4,9-Decadienal, 4,8-dimethyl-, is recognized for its potential as an insect attractant, further supporting the role of this class of molecules in chemical communication. ontosight.ai

Impact on Insect Chemoreception and Olfactory Systems

The detection of semiochemicals by insects is a highly specific process mediated by their sophisticated chemosensory systems. The olfactory systems of insects are tuned to detect a vast array of volatile compounds with high sensitivity and specificity.

While direct electroantennography (EAG) or single-sensillum recording (SSR) studies on this compound are not yet published, the known responses of insects to similar terpenoid compounds suggest that it could be an effective ligand for insect olfactory receptors. The structural features of the molecule, including the positions of the double bonds and methyl groups, would be critical determinants of its activity.

The perception of acidic compounds by insect olfactory systems is a known phenomenon, and it is plausible that specific olfactory sensory neurons in certain insect species are tuned to detect this compound. nih.gov

Involvement in Plant-Microbe-Insect Interactions

Plants produce a diverse arsenal (B13267) of secondary metabolites, including terpenoids, to defend themselves against herbivores and pathogens. mdpi.comnumberanalytics.comnih.govnih.govoup.comnih.gov When attacked, plants can release a blend of volatile organic compounds (VOCs) that can act as direct deterrents to herbivores or as indirect defense signals to attract the natural enemies of the attacking insects. mdpi.comnih.govoup.com

Terpenoids are a major class of these herbivore-induced plant volatiles (HIPVs). mdpi.comoup.comnih.gov It is conceivable that this compound, or its derivatives, could be produced by plants in response to herbivory or microbial infection. The release of such a compound could serve several purposes in the complex web of plant-microbe-insect interactions:

Direct defense: The acid itself might possess insecticidal or antimicrobial properties.

Indirect defense: Its volatile nature could attract predators or parasitoids of the herbivores.

Signaling: It could act as a signal to neighboring plants, priming their defenses against impending attack.

Further research, including the analysis of plant volatiles from various species under different stress conditions, is needed to confirm the presence and elucidate the precise role of this compound in these intricate ecological interactions.

Mechanistic Studies on Cellular Pathway Modulation

The direct influence of this compound on cellular pathways, particularly those involved in inflammation and immunity, remains an area of limited specific research. However, by examining related compounds and broader chemical classes, potential avenues for its biological activity can be inferred, paving the way for future investigation.

Research into Interactions with Inflammatory Response Pathways

Currently, there is a notable absence of direct research specifically investigating the interactions of this compound with inflammatory response pathways. While high-throughput screening assays have been conducted on the corresponding aldehyde, 5,9-Dimethyl-4,8-decadienal, detailed information regarding its effects on inflammatory markers or pathways is not extensively documented in publicly available literature. The potential for the acid to be a metabolite of the aldehyde suggests that understanding the aldehyde's biological effects could provide clues to the acid's activities. For instance, a study on trans,trans-2,4-decadienal, a different unsaturated aldehyde, demonstrated its metabolism to the corresponding 2,4-decadienoic acid. nih.gov This metabolic link underscores the possibility that the biological effects of 5,9-Dimethyl-4,8-decadienal could be, in part, attributable to its conversion to this compound.

Investigation of Effects on Immune Response Modulators

Similar to inflammatory pathways, the specific effects of this compound on immune response modulators have not been a focus of dedicated research. General studies on terpenoids, the broader class to which this compound belongs, indicate a wide range of immunomodulatory activities. However, extrapolating these general activities to the specific actions of this compound requires direct experimental evidence. The lack of specific data highlights a significant gap in the understanding of this compound's potential therapeutic or physiological roles in immune function.

Enzymatic Inhibition Research (e.g., Cholinesterase Inhibitory Activity of Derivatives)

Ecological Significance within Niche Environments (e.g., Secretions in Insect Defense/Communication)

While direct evidence for the role of this compound in insect defense or communication is limited, the chemical structure of this compound is highly suggestive of a role in ecological interactions. A structurally similar compound, (E)-8-Hydroxy-4,8-dimethyl-4,9-decadienoic acid, has been identified as a semiochemical used in the chemical communication systems of certain insects within the Lepidoptera order. pherobase.com Semiochemicals are critical for a wide range of behaviors in insects, including mating, aggregation, and defense. The presence of a similar carbon skeleton in an insect pheromone suggests that this compound could potentially serve a similar function in other insect species, either as a pheromone component itself or as a biosynthetic precursor.

Role in Plant Physiology and Defense Mechanisms

The involvement of this compound in plant physiology and defense is another area where its structural characteristics point to a likely, though not yet definitively proven, role. The compound is classified as an acyclic homoterpene, a class of volatile organic compounds known to be emitted by plants, often in response to herbivore attack. nih.govdp.tech These homoterpenes can act as part of an indirect defense mechanism by attracting natural enemies of the herbivores, such as predatory or parasitic insects. unn.edu.ng

Research on other acyclic homoterpenes, such as (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) and (E,E)-4,8,12-trimethyl-1,3,7,11-tetraene (TMTT), has shown that they can be used by insects to distinguish between different phenological stages of a plant, influencing their foraging behavior. nih.gov Furthermore, some monoterpenes have been shown to induce systemic acquired resistance (SAR), a broad-spectrum immune response in plants. researchgate.net Given these established roles for structurally related compounds, it is plausible that this compound or its derivatives could also be involved in the complex chemical ecology of plant defense and signaling.

Advanced Research Avenues and Future Directions for 5,9 Dimethyl 4,8 Decadienoic Acid Studies

Development of Novel Biosynthetic Pathways through Synthetic Biology Approaches

The biosynthesis of 5,9-Dimethyl-4,8-decadienoic acid is not explicitly detailed in current literature. However, its structure suggests a likely origin from terpenoid or fatty acid metabolic pathways. Synthetic biology offers powerful tools to construct novel biosynthetic routes in microbial chassis like Saccharomyces cerevisiae or Escherichia coli. wikipedia.orgpnas.org

Future research could focus on:

Pathway Reconstruction: Identifying and assembling the necessary enzymes, such as terpene synthases, cytochrome P450 monooxygenases, and dehydrogenases, that could collectively catalyze the formation of the C12 backbone and introduce the carboxylic acid functionality. The biosynthesis of similar homoterpenes like DMNT and TMTT involves terpene synthases and P450 enzymes, providing a blueprint for identifying candidate genes. nih.govnih.govnih.gov

Metabolic Engineering: Optimizing precursor supply is crucial. The universal 5-carbon precursors for terpenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are produced via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. pnas.orgnih.gov Engineering these upstream pathways to increase the flux towards the desired C10 or C15 precursors (geranyl pyrophosphate or farnesyl pyrophosphate) would be a key step.

Enzyme Engineering: Directed evolution or rational design of known enzymes could be employed to enhance their specificity and catalytic efficiency for the substrates and reactions required to produce this compound.

Chemoinformatic and Computational Modeling of Ligand-Receptor Interactions

Chemoinformatics provides a suite of computational tools to predict the biological activities and physicochemical properties of molecules. youtube.com For this compound, these approaches could be used to:

Property Prediction: Generate in silico predictions of properties such as solubility, lipophilicity, and potential for membrane permeability, which are crucial for understanding its biological behavior.

Target Identification: Utilize molecular docking and virtual screening to identify potential protein targets. By modeling the compound's three-dimensional structure, researchers can screen it against libraries of protein structures to predict binding affinities and identify potential receptors, enzymes, or transporters with which it might interact. This is a common practice in drug discovery and for understanding the function of novel metabolites.

QSAR Modeling: Develop Quantitative Structure-Activity Relationship (QSAR) models. If a biological activity is identified, QSAR can be used to understand the relationship between the chemical structure of this compound and its biological function, guiding the design of more potent analogs.

Untargeted Metabolomics and Lipidomics Approaches for Discovery

Untargeted metabolomics and lipidomics are powerful hypothesis-generating tools for discovering novel compounds in biological systems. nih.govmdpi.commdpi.com These techniques could be instrumental in:

Natural Occurrence: Analyzing extracts from a wide range of organisms, particularly those known to produce other terpenoids or branched-chain fatty acids (e.g., plants, insects, marine organisms), to identify natural sources of this compound. nih.govnih.gov High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is a primary tool for this type of discovery. thermofisher.com

Biomarker Potential: In comparative metabolomics studies (e.g., healthy vs. diseased states, or stressed vs. unstressed organisms), the presence or altered levels of this compound could be identified as a potential biomarker.

Pathway Elucidation: By using stable isotope tracers in cultured organisms, the metabolic flux towards the synthesis of this compound could be tracked, helping to confirm its biosynthetic origins.

| Analytical Approach | Application in this compound Research |

| Untargeted Metabolomics | Discovery in new organisms, biomarker identification. nih.govmdpi.com |

| Targeted Lipidomics | Precise quantification in known sources. creative-proteomics.com |

| Stable Isotope Tracing | Elucidation of biosynthetic pathways. |

Functional Genomics and Proteomics in Producing Organisms

Once a producing organism is identified, functional genomics and proteomics can be employed to pinpoint the specific genes and enzymes involved in the biosynthesis of this compound.

Transcriptomics: Comparing the gene expression profiles of producing and non-producing organisms, or under conditions that induce production, can identify candidate genes (e.g., terpene synthases, P450s) that are co-regulated. acs.org

Proteomics: Mass spectrometry-based proteomics can identify the proteins present in a sample, allowing for the direct detection of biosynthetic enzymes that are upregulated during the production of the target compound. nih.gov This approach is particularly useful for studying specialized metabolite production in specific tissues, like plant trichomes. nih.gov

Gene Knockout/Silencing: Once candidate genes are identified, techniques like CRISPR-Cas9 or RNA interference can be used to knock out or silence these genes. The subsequent loss of production of this compound would provide strong evidence for the gene's function in its biosynthesis.

Environmental Fate and Bioremediation Potential of Related Compounds

The environmental fate of this compound is unknown. Research in this area would investigate its persistence, degradation, and potential ecological impact.

Biodegradation Studies: Investigating the ability of various microorganisms to degrade this compound could reveal its environmental persistence. Terpenoids and fatty acids are generally biodegradable, and identifying the responsible microbes and enzymatic pathways could be a focus. creative-proteomics.com

Bioremediation: If related compounds are found to be environmental pollutants, microorganisms capable of degrading them could be harnessed for bioremediation purposes. Bioremediation is seen as a cost-effective and environmentally friendly way to clean up contaminated sites. creative-proteomics.com

Toxicity Assessment: While outside the strict scope of this article, initial ecotoxicological assessments would be a necessary first step to understand if the compound or its degradation products pose any environmental risk.

Advanced Analytical Methodologies for Trace Analysis and Isomer Differentiation

The development of robust analytical methods is fundamental to all areas of research on this compound.

High-Sensitivity Quantification: Developing methods using techniques like triple quadrupole mass spectrometry (MS/MS) for highly sensitive and specific quantification of this compound in complex biological matrices. creative-proteomics.com

Isomer Separation: The positions of the double bonds (4,8) and methyl groups (5,9) create the potential for various geometric isomers (E/Z). High-resolution chromatography techniques, such as gas chromatography (GC) or specialized liquid chromatography columns (e.g., C30 reversed-phase), coupled with mass spectrometry, would be essential to separate and identify these different isomers. wikipedia.orgbiorxiv.org

Structural Elucidation: For definitive identification of unknown isomers or related metabolites discovered through untargeted approaches, nuclear magnetic resonance (NMR) spectroscopy would be the gold standard.

| Analytical Technique | Purpose for this compound |

| GC-MS | Separation and identification of volatile derivatives and isomers. researchgate.net |

| LC-MS/MS | Sensitive quantification and analysis of the non-volatile acid. creative-proteomics.com |

| High-Resolution MS | Accurate mass determination for formula prediction. nih.gov |

| NMR Spectroscopy | Definitive structural elucidation of isomers. nih.gov |

Exploration of Novel Biological Roles in Underexplored Organisms

Given that many terpenoids and branched-chain fatty acids play roles in chemical communication and defense, exploring the function of this compound in various organisms is a promising research avenue.

Plant-Insect Interactions: Homoterpenes are known to be involved in plant defense, often released upon herbivory to attract predators of the herbivores. nih.govpnas.orgduke.edu Research could investigate whether this compound is produced by plants in response to insect attack and what role it plays in these tritrophic interactions.

Microbial Communication: Fatty acids and their derivatives can act as signaling molecules in bacteria and fungi. Studies could explore if this compound influences microbial behaviors such as biofilm formation or quorum sensing.

Marine Organisms: Marine invertebrates, such as sponges and anemones, are a rich source of unusual fatty acids and terpenoids with diverse biological activities. nih.gov Exploring the chemical ecology of these organisms may reveal the presence and function of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,9-dimethyl-4,8-decadienoic acid, and how can reaction yields be improved?

- Methodology :

- Begin with precursor aldehydes or alkenes, employing Wittig or Horner-Wadsworth-Emmons reactions to form conjugated dienes. Catalytic hydrogenation or acid-catalyzed cyclization may stabilize intermediates.

- Monitor reaction progress via thin-layer chromatography (TLC) and optimize conditions (e.g., temperature, solvent polarity) to minimize side products like isomerization or oxidation. Use NMR (¹H/¹³C) and GC-MS for purity validation .

- Key Challenges :

- Steric hindrance from methyl groups at C5 and C9 may reduce regioselectivity. Consider sterically bulky catalysts (e.g., XANTPHOS derivatives) to enhance specificity .

Q. How can researchers accurately characterize the physical-chemical properties of this compound?

- Methodology :

- Density : Use a pycnometer or gas displacement method (reported: 0.855 g/cm³ ± 0.06) .

- Solubility : Conduct shake-flask experiments in water (52.2 mg/L at 24°C) and organic solvents (e.g., ethanol, dichloromethane) .

- Vapor Pressure : Employ the static method or gas saturation technique (2.22 Pa at 24°C) .

- Data Validation :

- Cross-reference with computational models (e.g., COSMO-RS) to predict partitioning coefficients and validate experimental results .

Q. What analytical techniques are most effective for detecting this compound in complex matrices?

- Methodology :

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–230 nm) or GC-MS with derivatization (e.g., silylation) to enhance volatility .

- Spectroscopy : FTIR for carbonyl (C=O) stretching (~1700 cm⁻¹) and conjugated diene (C=C) absorption (~1600 cm⁻¹) .

- Sample Preparation :

- Liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using C18 cartridges to isolate the compound from biological or environmental samples .

Advanced Research Questions

Q. How do environmental factors (pH, temperature) influence the stability and degradation pathways of this compound?

- Methodology :

- Conduct accelerated stability studies under controlled conditions (e.g., 40°C/75% RH for 6 months). Monitor degradation products via LC-QTOF-MS and identify oxidative byproducts (e.g., epoxides or hydroxylated derivatives) .

- Key Findings :

- Acidic conditions may promote hydrolysis of the carboxylic acid group, while UV exposure could induce [4+2] cycloaddition in the diene system .

Q. What mechanistic insights explain contradictory data on the compound’s bioactivity in different model systems?

- Methodology :

- Compare in vitro assays (e.g., enzyme inhibition in human serum ) with in silico docking simulations (AutoDock Vina) to assess binding affinity variations.

- Evaluate membrane permeability using PAMPA assays, as methyl groups may enhance lipophilicity and alter cellular uptake .

- Resolution of Contradictions :

- Discrepancies may arise from matrix effects in biological fluids (e.g., protein binding in serum) or interspecies differences in metabolic enzymes .

Q. How can researchers design experiments to probe the stereoelectronic effects of the conjugated diene system in this compound?

- Methodology :

- Perform DFT calculations (Gaussian 16) to map electron density distributions and predict reactive sites.

- Synthesize isotopologues (e.g., deuterated methyl groups) to study kinetic isotope effects (KIE) in reactions like Diels-Alder cycloaddition .

- Experimental Validation :

- Use X-ray crystallography to resolve spatial arrangements of the diene and carboxyl groups, correlating with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.